(5-Methoxypyrazin-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

Pyrazines have been explored for their potential antimicrobial and antifungal activities. Their diverse structures allow for modifications that can target specific biological processes. (5-Methoxypyrazin-2-yl)methanol, with its unique functional groups, could be investigated for similar properties, potentially leading to the development of new drugs.

Material Science:

Pyrazines are known for their ability to form coordination complexes with various metal ions. These complexes can exhibit interesting electrical, magnetic, and optical properties. (5-Methoxypyrazin-2-yl)methanol, with its potential chelating properties due to the presence of the nitrogen atoms, could be studied for its ability to form complexes with specific metals, potentially leading to the development of novel materials with desired functionalities.

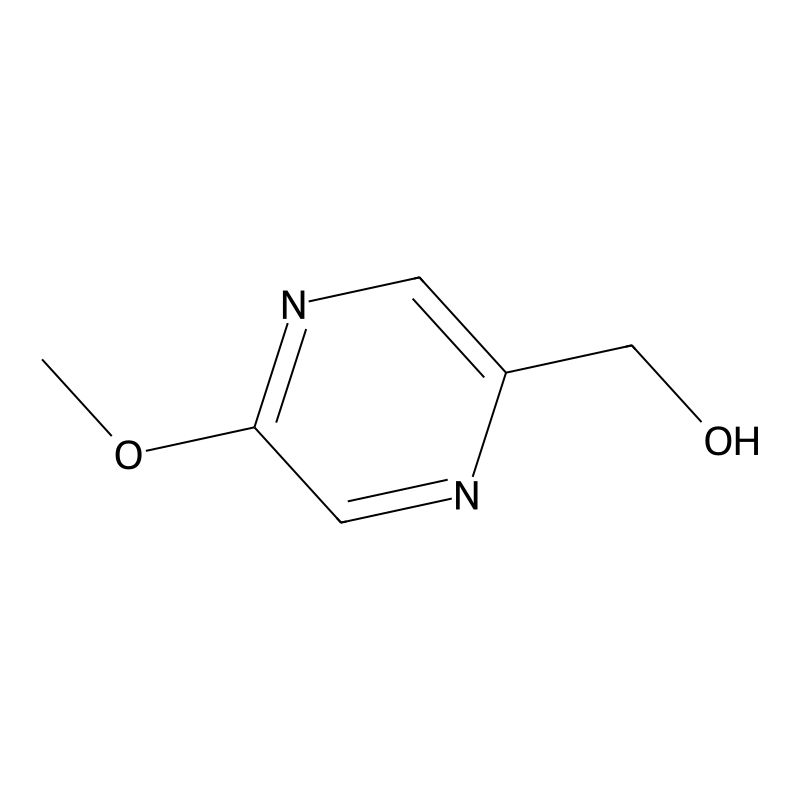

(5-Methoxypyrazin-2-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 140.142 g/mol. This compound features a pyrazine ring substituted with a methoxy group at the fifth position and a hydroxymethyl group at the second position, which contributes to its unique properties and reactivity. The presence of both nitrogen atoms in the pyrazine ring enhances its potential interactions in biochemical systems, making it an interesting subject for research in medicinal chemistry and biochemistry .

(5-Methoxypyrazin-2-yl)methanol can undergo various chemical transformations. One significant reaction involves its conversion to derivatives through halogenation or acylation. For example, when treated with thionyl chloride, (5-Methoxypyrazin-2-yl)methanol can be transformed into chloromethyl derivatives, which can further participate in nucleophilic substitution reactions . Additionally, it can react with other reagents to form esters or amides, expanding its utility in synthetic organic chemistry.

This compound exhibits notable biological activity, particularly in influencing enzymatic pathways. Research indicates that (5-Methoxypyrazin-2-yl)methanol interacts with various enzymes and proteins, potentially modulating their activity. Such interactions may have implications in metabolic processes and could be explored for therapeutic applications, especially concerning metabolic disorders . The compound's ability to act as an indirect activator of AMP-activated protein kinase suggests its role in energy metabolism regulation .

Several methods have been developed for synthesizing (5-Methoxypyrazin-2-yl)methanol. A common approach involves the reaction of 5-methoxypyrazine with formaldehyde in the presence of a suitable catalyst, leading to the formation of the hydroxymethyl derivative. Another method includes the use of methanolysis of related pyrazine derivatives under acidic conditions to yield (5-Methoxypyrazin-2-yl)methanol . These synthetic routes highlight the versatility of this compound in organic synthesis.

(5-Methoxypyrazin-2-yl)methanol has potential applications in various fields, including:

- Medicinal Chemistry: Its ability to modulate enzyme activity makes it a candidate for drug development targeting metabolic pathways.

- Agriculture: Due to its biochemical properties, it may serve as a bioactive agent in plant protection or growth regulation.

- Chemical Probes: The compound can be utilized as a probe for studying protein interactions and enzyme mechanisms due to its structural features .

Studies on (5-Methoxypyrazin-2-yl)methanol indicate that it interacts with several biological targets, including enzymes involved in metabolic pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, its role as an indirect activator of AMP-activated protein kinase underscores its significance in regulating energy metabolism and could lead to further investigations into its use in treating metabolic disorders .

Several compounds share structural similarities with (5-Methoxypyrazin-2-yl)methanol, including:

- 5-Methoxypyrazine: Lacks the hydroxymethyl group but retains similar properties related to nitrogen heterocycles.

- 5-Ethoxypyrazin-2-yl)methanol: Similar structure but features an ethoxy group instead of a methoxy group.

- 5-Methylpyrazin-2-yl)methanol: Contains a methyl group rather than a methoxy group at the fifth position.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Methoxypyrazine | Pyrazine ring with methoxy substitution | Lacks hydroxymethyl functionality |

| 5-Ethoxypyrazin-2-yl)methanol | Ethoxy substitution at the fifth position | Alters solubility and reactivity compared to methoxy |

| 5-Methylpyrazin-2-yl)methanol | Methyl substitution instead of methoxy | Affects biological activity due to different sterics |

These compounds illustrate the diversity within pyrazine derivatives while highlighting how (5-Methoxypyrazin-2-yl)methanol's unique structure contributes to its distinct biological activity and chemical reactivity.